N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine
Overview
Description
N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine is an organic compound that features a piperidine ring substituted with a 2,4-dinitrophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine typically involves the reaction of 2,4-dinitrochlorobenzene with 1-methylpiperidine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in a pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives from reduction reactions and different substituted phenyl derivatives from nucleophilic substitution reactions .
Scientific Research Applications
N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to uncouple oxidative phosphorylation in mitochondria, leading to increased proton leakage and disruption of ATP synthesis. This mechanism is similar to that of other uncoupling agents and is of interest in the study of metabolic processes and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: A well-known uncoupling agent with similar structural features.
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
2,4-Dinitroanisole: An explosive compound with similar nitro-substituted phenyl groups
Uniqueness
N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine is unique due to the presence of the piperidine ring, which imparts different chemical and biological properties compared to other similar compounds. This structural feature makes it a valuable compound for research in various fields, including organic synthesis, medicinal chemistry, and biological studies .
Biological Activity
N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine (commonly referred to as DNP-MP) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
DNP-MP is characterized by its molecular formula and a molecular weight of approximately 272.28 g/mol. The compound features a piperidine ring substituted with a dinitrophenyl group, which enhances its reactivity and biological interactions. Its CAS number is 925216-76-8, and it is recognized for its potential applications in antimicrobial and antitumor studies.
The mechanism of action of DNP-MP involves its ability to uncouple oxidative phosphorylation in mitochondria. This process leads to increased proton leakage across the mitochondrial membrane, disrupting ATP synthesis. Such mechanisms are similar to those observed in other uncoupling agents, making DNP-MP a candidate for further investigation in metabolic studies and potential therapeutic applications.
Antimicrobial Activity
DNP-MP has demonstrated significant antimicrobial properties. Studies indicate that compounds with similar structural features often exhibit cytotoxic effects against various pathogens. The presence of the dinitrophenyl group is believed to enhance the compound's interaction with biological targets, potentially increasing its efficacy against specific microorganisms.
Antitumor Activity
Research has shown that DNP-MP exhibits potent antitumor activity. It has been tested against various cancer cell lines, revealing cytotoxic effects that suggest its potential as an anticancer agent. For instance, compounds structurally related to DNP-MP have been reported to have IC50 values in the low micromolar range against human cancer cell lines . The following table summarizes some relevant findings:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MV4-11 (AML) | 1.10 | |
MCF-7 (Breast) | 0.64 | |
HEPG2 (Liver) | 0.41 | |
A-549 (Lung) | 0.36 |
Case Studies
In a notable study, DNP-MP was evaluated for its binding affinity to various biological targets using molecular docking techniques. The results indicated strong interactions with specific proteins involved in cancer progression, suggesting that DNP-MP could serve as a lead compound for developing new anticancer therapies.
Another case study focused on the structural modifications of DNP-MP and their effects on biological activity. Variants of the compound were synthesized and tested for their cytotoxicity against different cancer cell lines. The modifications led to variations in potency, highlighting the importance of structural features in determining biological activity.
Potential Applications
DNP-MP's unique properties suggest several potential applications:
- Antimicrobial Agent : Due to its significant antimicrobial activity, DNP-MP could be explored as a treatment option for infections caused by resistant pathogens.
- Anticancer Drug Development : Its cytotoxic effects on tumor cells position DNP-MP as a candidate for further development as an anticancer drug.
- Metabolic Research : Its mechanism as an uncoupling agent provides insights into metabolic processes that could be harnessed for therapeutic purposes.
Properties
IUPAC Name |
N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c1-14-6-4-9(5-7-14)13-11-3-2-10(15(17)18)8-12(11)16(19)20/h2-3,8-9,13H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTMJHMPMIKSBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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